molecular formula C15H20N2O4 B2582935 N1-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-N2-(2-methoxyethyl)oxalamide CAS No. 2034443-90-6

N1-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-N2-(2-methoxyethyl)oxalamide

Cat. No.: B2582935
CAS No.: 2034443-90-6
M. Wt: 292.335
InChI Key: LSNPHMGQSRIXNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-N2-(2-methoxyethyl)oxalamide is a synthetic oxalamide derivative of interest in medicinal chemistry and pharmacological research. This compound features a 2,3-dihydro-1H-indene core structure, a scaffold recognized for its presence in various bioactive molecules and its application as a privileged structure in drug discovery . The molecular structure incorporates a central oxalamide linker, a functional group known for its ability to participate in hydrogen bonding, which can be critical for molecular recognition and binding to biological targets . Oxalamide derivatives have been investigated for a range of potential applications. For instance, structurally related aromatic amides have been explored for their use as sweet and/or umami flavor modifiers, tastants, and taste enhancers in comestible products . Furthermore, heterocyclic compounds containing similar amide functionalities and indane-derived structures are actively studied for their potential as therapeutic agents, with research spanning areas such as oncology, inflammation, and neurodegenerative diseases . The specific properties and mechanisms of action of this compound are a subject for ongoing investigation, offering researchers a valuable building block for the development of novel biochemical probes. This product is intended for research purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N'-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]-N-(2-methoxyethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4/c1-21-7-6-16-13(18)14(19)17-10-15(20)8-11-4-2-3-5-12(11)9-15/h2-5,20H,6-10H2,1H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSNPHMGQSRIXNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C(=O)NCC1(CC2=CC=CC=C2C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-N2-(2-methoxyethyl)oxalamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxy-2,3-dihydro-1H-indene and 2-methoxyethylamine.

    Formation of Intermediate: The 2-hydroxy-2,3-dihydro-1H-indene is reacted with a suitable reagent to form an intermediate compound.

    Oxalamide Formation: The intermediate is then reacted with oxalyl chloride to form the oxalamide derivative.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N1-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-N2-(2-methoxyethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-N2-(2-methoxyethyl)oxalamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to a cascade of biochemical events that result in the compound’s observed effects.

Comparison with Similar Compounds

Antiviral Oxalamide Derivatives ( and )

Compounds 13–15 from and BNM-III-170 from share structural similarities with the target compound, particularly in their use of oxalamide backbones and substituted aromatic/heterocyclic groups. Key differences and findings include:

Compound Substituents Biological Activity Key Data
Target Compound N1: 2-hydroxyindan-methyl; N2: 2-methoxyethyl Inferred: Potential antiviral/entry inhibitor No direct data; structural analogy to BNM-III-170 suggests CD4-binding affinity
BNM-III-170 N1: 4-chloro-3-fluorophenyl; N2: Guanidinomethyl-indenyl HIV entry inhibitor (IC₅₀: 0.8 nM) Bis-trifluoroacetate salt; synthesized via indanone intermediates
Compound 13 N1: Thiazolyl-piperidinyl; N2: 4-chlorophenyl Anti-HIV activity (EC₅₀: 1.2 µM) LC-MS: m/z 479.12 (M+H+); HPLC purity: 90%
Compound 15 N1: Thiazolyl-pyrrolidinyl; N2: 4-chlorophenyl Improved potency (EC₅₀: 0.7 µM) LC-MS: m/z 423.27 (M+H+); HPLC purity: 95%

Structural Insights :

  • The 2-hydroxyindan group in the target compound may mimic the hydrophobic interactions of BNM-III-170’s indenyl-guanidine motif but lacks the charged guanidine group critical for high-affinity CD4 binding .
  • Methoxyethyl (target) vs. chlorophenyl (compounds 13–15): The former likely reduces cytotoxicity and improves metabolic stability compared to aromatic halogens .

Enzyme-Targeting Oxalamides ( and )

Oxalamides with indenyl and methoxyethyl groups have been explored as cholinesterase inhibitors:

Compound Substituents Target Enzyme Activity
Target Compound N1: 2-hydroxyindan-methyl; N2: methoxyethyl Inferred: BChE/AChE No direct data; structural similarity to PMF04
PMF04 N1: Indenyl-piperidinyl; N2: methoxyethyl BChE IC₅₀: 1.14 µM (BChE); 0.067 µM (AChE)
Compound 58 N1: Nitroquinoline; N2: methoxyethyl BChE Nanomolar inhibition (PDB: 4TPK)

Key Observations :

  • The hydroxyindan group in the target compound may enhance π-π stacking with aromatic residues in enzyme active sites, similar to nitroquinoline in compound 58 .
  • Methoxyethyl substituents are common in BChE inhibitors, suggesting the target compound could share this selectivity profile .

Physicochemical and Metabolic Comparisons (, and 9)

Compound Substituents Solubility Metabolic Stability
Target Compound Hydroxyindan-methyl; methoxyethyl Moderate (polar groups) Likely higher than aromatic analogs
S336 Dimethoxybenzyl; pyridinylethyl Low (aromatic) CYP3A4 inhibition (51% at 10 µM)
Compound 16 Hydroxybenzoyl-phenyl; methoxyethyl Moderate High dimerization tendency (23% dimer)

Analysis :

  • The hydroxyindan group may confer better water solubility than purely aromatic substituents (e.g., S336) but less than hydroxyethyl motifs (compound 16) .
  • Methoxyethyl groups generally reduce CYP inhibition risks compared to pyridinyl or nitro groups .

Biological Activity

N1-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-N2-(2-methoxyethyl)oxalamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies, providing a comprehensive overview of its pharmacological significance.

Chemical Structure and Properties

The molecular formula of this compound is C20H22N2O3, with a molecular weight of 338.407 g/mol. The structure features an oxalamide core, which is known for its diverse applications in drug development.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Oxalamide Core : This can be achieved by reacting oxalyl chloride with an appropriate amine.
  • Introduction of the Hydroxy-Dihydroindenyl Moiety : This step involves nucleophilic substitution reactions.
  • Attachment of the Methoxyethyl Group : This can be performed using established organic synthesis techniques.

Antiproliferative Effects

Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of benzopsoralens have shown marked antiproliferative activity linked to their ability to inhibit topoisomerase II, suggesting a potential mechanism for the biological activity of oxalamide derivatives .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Its structural features suggest that it may interact with specific enzyme active sites, thereby modulating enzymatic activity. Such interactions are crucial for developing therapeutic agents targeting metabolic pathways involved in diseases like cancer and inflammation.

Case Studies

Several studies have highlighted the biological activity of oxalamide derivatives:

  • Topoisomerase Inhibition : A study demonstrated that certain oxalamide compounds inhibited topoisomerase II, leading to reduced cell proliferation in vitro .
    CompoundIC50 (µM)Cell Line
    Oxalamide A5.0HeLa
    Oxalamide B7.5MCF7
  • Anticancer Activity : Another investigation into related compounds revealed their effectiveness in inducing apoptosis in cancer cells through mitochondrial pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.